![molecular formula C16H15F2N3O3S2 B2838805 N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,6-difluorobenzamide CAS No. 1396885-82-7](/img/structure/B2838805.png)
N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a cyclopropylsulfonyl group, a tetrahydrothiazolo ring, a pyridin ring, and a difluorobenzamide group . These groups suggest that the compound could have a variety of chemical properties and potential uses.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of these groups will influence the compound’s physical and chemical properties, and its interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic ring might make the compound relatively polar, influencing its solubility in different solvents .Applications De Recherche Scientifique
Synthetic Approaches and Chemical Properties
Novel Synthetic Methods : Research has highlighted innovative synthetic approaches for creating compounds with similar structural motifs, focusing on efficiency and versatility. For instance, the synthesis of various heterocyclic compounds demonstrates the utility of these methods in accessing a wide range of biologically active molecules (El-Sayed, 2006; Hashimoto et al., 2007).
Chemical Reactivity and Modifications : Studies on compounds containing similar sulfonamide and heterocyclic frameworks have focused on exploring their chemical reactivity, leading to the development of molecules with enhanced properties or new functionalities. This includes modifications to improve biological activity or physicochemical properties (Wang et al., 2015; Schneller & Bartholomew, 1978).
Biological and Medicinal Applications
Anticancer and Antimicrobial Potential : The exploration of related compounds in the realm of medicinal chemistry has yielded promising results, particularly in anticancer and antimicrobial applications. Compounds exhibiting significant antiproliferative and antimicrobial activities serve as potential leads for the development of new therapeutic agents (Elgemeie et al., 2017; Xu et al., 2017).
Targeted Drug Design : The design and synthesis of molecules targeting specific biological pathways, such as PI3K/mTOR inhibitors for cancer therapy, highlight the potential of utilizing complex heterocyclic systems for the development of targeted therapeutics (Li et al., 2014; Fahim & Ismael, 2021).
Material Science and Catalysis
- Advanced Materials Development : The synthesis of novel materials with potential applications in various industries, including pharmaceuticals, agrochemicals, and electronics, is a key area of research. The incorporation of sulfonamide groups and heterocyclic structures into materials offers unique properties and functionalities (Haginoya et al., 2004; Haskins & Knight, 2002).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may have potential as an anti-tubercular agent
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding or other types of molecular interactions
Biochemical Pathways
Given its potential anti-tubercular activity , it may interfere with the metabolic pathways of Mycobacterium tuberculosis, but this is purely speculative at this point
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. If the compound does indeed have anti-tubercular activity , it may inhibit the growth of Mycobacterium tuberculosis or kill the bacteria outright.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s activity could potentially be affected by the intracellular environment of Mycobacterium tuberculosis if it does indeed have anti-tubercular activity
Orientations Futures
Propriétés
IUPAC Name |
N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3S2/c17-10-2-1-3-11(18)14(10)15(22)20-16-19-12-6-7-21(8-13(12)25-16)26(23,24)9-4-5-9/h1-3,9H,4-8H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZYDJBANAVXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
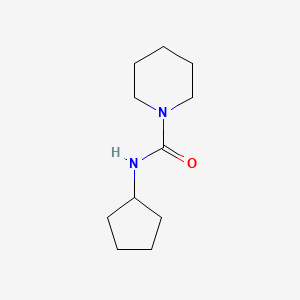
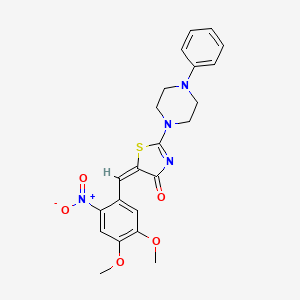
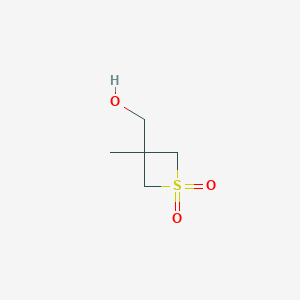
![methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride](/img/structure/B2838728.png)
![7-(2-chlorophenyl)-4-[2-(methylsulfanyl)benzoyl]-1,4-thiazepane](/img/structure/B2838729.png)
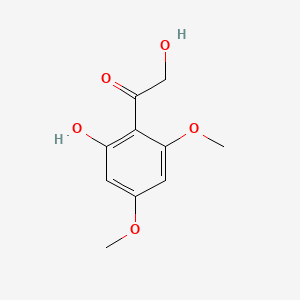
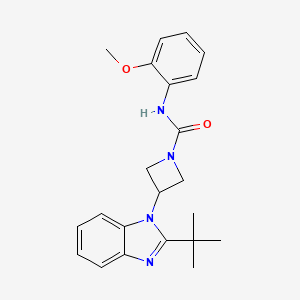
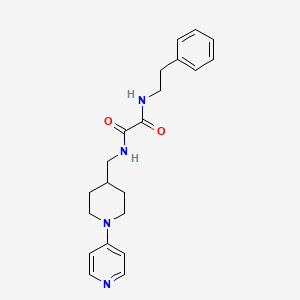
![4-chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B2838737.png)
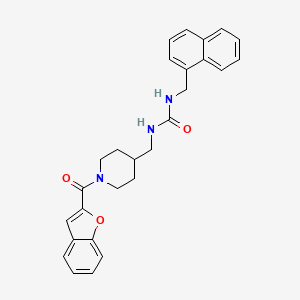
![1,1-Dioxo-1lambda6-thiaspiro[3.5]nonan-3-amine;hydrochloride](/img/structure/B2838740.png)
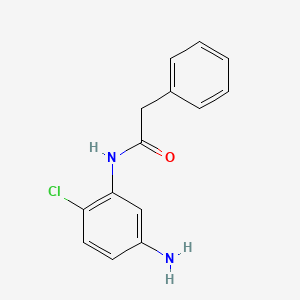
![N-[3-[[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B2838742.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2838745.png)
